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Compound of Interest

Compound Name:
7-Bromo-1H-pyrazolo[3,4-

c]pyridine

Cat. No.: B1376912 Get Quote

An In-depth Technical Guide to 7-Bromo-1H-pyrazolo[3,4-c]pyridine: Properties, Synthesis,

and Applications

Introduction
7-Bromo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound belonging to the

pyrazolopyridine family. These bicyclic structures, formed by the fusion of pyrazole and pyridine

rings, are of significant interest to medicinal chemists.[1][2] Their structural resemblance to

endogenous purine bases makes them attractive scaffolds for designing molecules that can

interact with a wide array of biological targets, including kinases, which are pivotal in cellular

signaling pathways.[3] Consequently, pyrazolopyridine derivatives are actively investigated in

drug discovery programs for various therapeutic areas, including oncology and inflammatory

diseases.[4][5]

This guide provides a comprehensive overview of the core physical and chemical properties of

7-Bromo-1H-pyrazolo[3,4-c]pyridine, its synthesis, reactivity, and handling protocols. The

information herein is intended to equip researchers, scientists, and drug development

professionals with the technical knowledge required to effectively utilize this versatile chemical

building block.

Core Molecular and Physicochemical Properties
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The fundamental identity of 7-Bromo-1H-pyrazolo[3,4-c]pyridine is defined by its molecular

structure and resulting physicochemical properties. The presence of the bromine atom and the

specific arrangement of nitrogen atoms in the fused rings govern its reactivity, solubility, and

potential for intermolecular interactions.

Property Value Source(s)

Molecular Formula C₆H₄BrN₃ [6][7]

Molecular Weight 198.02 g/mol [6][7]

CAS Number 957760-11-1 [7][8][9]

Appearance Solid

Topological Polar Surface Area

(TPSA)
41.57 Å² [6]

LogP (calculated) 1.7204 [6]

Hydrogen Bond Donors 1 [6]

Hydrogen Bond Acceptors 2 [6]

Rotatable Bonds 0 [6]

These computed properties suggest that the molecule possesses a moderate degree of

lipophilicity and is capable of participating in hydrogen bonding, which are critical

characteristics for drug candidates influencing their absorption, distribution, metabolism, and

excretion (ADME) profiles.

Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary technique for

structural elucidation. While specific spectral data for 7-Bromo-1H-pyrazolo[3,4-c]pyridine
is available from commercial suppliers, a representative spectrum for the parent 1H-

pyrazolo[4,3-c]pyridine would show characteristic signals for the aromatic protons on both
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the pyrazole and pyridine rings.[10][11] The chemical shifts and coupling constants of these

protons are sensitive to the electronic effects of the bromine substituent.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the

compound. For 7-Bromo-1H-pyrazolo[3,4-c]pyridine, the expected molecular ion peak

[M+H]⁺ would be observed around m/z 198, corresponding to its molecular weight.[10] The

isotopic pattern characteristic of a bromine-containing compound (approximately equal

intensity peaks for M and M+2) would also be a key identifying feature.

Synthesis and Chemical Reactivity
The synthesis of the pyrazolo[3,4-c]pyridine core is a critical aspect of its utility. A general and

efficient route has been developed, which allows for the creation of halogenated scaffolds like

the 7-bromo derivative. This scaffold is not merely a final product but a versatile intermediate

designed for subsequent elaboration.

General Synthetic Workflow
The synthesis often starts from readily available pyridines. A common strategy involves the

diazotization of an aminopyridine precursor followed by an intramolecular cyclization. A recently

reported procedure provides access to 5-halo-1H-pyrazolo[3,4-c]pyridines, which is analogous

to the synthesis of the 7-bromo isomer.[3]
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Synthesis of Halo-Pyrazolopyridine Scaffold

Substituted Aminopyridine

Diazotization
(e.g., NaNO₂, Ac₂O)

Intermediate Acetylindazole

Intramolecular Cyclization

Deacetylation
(e.g., NaOMe, MeOH)

5-Halo-1H-pyrazolo[3,4-c]pyridine

Final Product

Click to download full resolution via product page

Caption: General synthesis of a halo-pyrazolo[3,4-c]pyridine scaffold.

Reactivity and Vectorial Functionalization
The true value of 7-Bromo-1H-pyrazolo[3,4-c]pyridine lies in its potential for selective, late-

stage functionalization. The different positions on the bicyclic core (the two nitrogen atoms and

the available carbon atoms) can be modified to explore the chemical space around the scaffold,

a key strategy in fragment-based drug discovery (FBDD).[3]

N-1 and N-2 Positions: The pyrazole nitrogens can be selectively alkylated or protected. The

choice of reaction conditions and protecting groups allows chemists to direct subsequent

reactions to other parts of the molecule.[3]
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C-7 Position: The bromine atom at the C-7 position is a versatile handle for transition metal-

catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Negishi

couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino

groups, enabling the exploration of structure-activity relationships (SAR).[3]

Other Carbon Positions (C-3, C-5): Other positions on the ring system can be functionalized

through methods like selective metalation followed by quenching with an electrophile.[3]

7-Bromo-1H-pyrazolo[3,4-c]pyridine

N-1

N-2

C-3

C-5

C-7 (Br)

Alkylation / Protection

Vector 1

Alkylation / Protection

Vector 2

Borylation / Coupling

Vector 3

Buchwald-Hartwig Amination

Vector 4

Metalation / Cross-Coupling

Vector 5 (via Br)

Click to download full resolution via product page

Caption: Key reaction vectors for functionalizing the pyrazolo[3,4-c]pyridine core.

Safety and Handling
As with any laboratory chemical, proper handling of 7-Bromo-1H-pyrazolo[3,4-c]pyridine is

essential. The compound is classified as acutely toxic if swallowed.
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Safety Aspect Information Source(s)

GHS Pictogram
GHS06 (Skull and

Crossbones)

Signal Word Danger

Hazard Statements H301: Toxic if swallowed.

Precautionary Statements

P264: Wash hands thoroughly

after handling. P270: Do not

eat, drink or smoke when using

this product. P301 + P310: IF

SWALLOWED: Immediately

call a POISON CENTER or

doctor/physician.

[12]

Storage Conditions

Store in a cool, well-ventilated

area. Keep container tightly

closed. It may be light-

sensitive and should be stored

under an inert atmosphere

(e.g., Argon).

[13]

Personal Protective Equipment

(PPE)

Wear protective gloves,

protective clothing, eye

protection, and face protection.

Work in a well-ventilated area

or fume hood.

[13][14]

In case of Exposure

Skin: Drench the affected skin

with running water. Eyes:

Bathe the eye with running

water for 15 minutes.

Ingestion: Wash out mouth

with water; do not induce

vomiting. Seek immediate

medical attention.

[13]

Chemical Stability Stable under recommended

storage conditions. Avoid heat

[13]
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and light.

Incompatible Materials
Strong oxidizing agents, strong

acids.
[13]

Experimental Protocol: Synthesis of a 5-Halo-1H-
pyrazolo[3,4-c]pyridine Scaffold
The following protocol is adapted from the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine and

serves as a representative example of the methodology used to create these scaffolds.[3]

Objective: To synthesize a 5-halo-1H-pyrazolo[3,4-c]pyridine via diazotization and cyclization of

a substituted aminopyridine, followed by deacetylation.

Materials:

3-amino-2,6-dihalopyridine

Acetic anhydride (Ac₂O)

Sodium nitrite (NaNO₂)

Dichloroethane (DCE)

Sodium methoxide (NaOMe)

Methanol (MeOH)

Standard laboratory glassware and magnetic stirrer

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Step 1: Diazotization and Cyclization a. To a solution of the starting 3-amino-2,6-

dihalopyridine in dichloroethane (DCE), add acetic anhydride. b. Stir the mixture at room

temperature. c. Add sodium nitrite (NaNO₂) portion-wise, controlling the temperature as the

reaction can be exothermic. d. After the addition is complete, heat the reaction mixture (e.g.,
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to 90 °C) and stir for several hours (e.g., 20 hours) until the reaction is complete as

monitored by TLC or LC-MS. e. Upon completion, cool the reaction mixture to room

temperature. f. The intermediate, 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one, can often

be isolated by simply removing the solvent under reduced pressure without the need for

further purification.

Step 2: Deacetylation a. Dissolve the crude acetylated intermediate from Step 1 in methanol

(MeOH). b. Add a solution of sodium methoxide (NaOMe) in methanol to the mixture. c. Stir

the reaction at room temperature for approximately 1 hour. d. Monitor the reaction by TLC or

LC-MS to confirm the removal of the acetyl group. e. Once the reaction is complete,

neutralize the mixture carefully with an acid (e.g., acetic acid or dilute HCl). f. Remove the

solvent under reduced pressure. g. The resulting residue can be purified by partitioning

between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried

over a drying agent (e.g., MgSO₄), filtered, and concentrated to yield the final 5-halo-1H-

pyrazolo[3,4-c]pyridine product.

Causality and Insights: The use of dichloroethane as a co-solvent enhances the scalability and

safety of the reaction.[3] The two-step procedure, involving the formation of a stable acetylated

intermediate followed by a simple deacetylation, provides a robust and high-yielding route to

the desired heterocyclic scaffold. This method avoids the isolation of potentially unstable

diazonium salts.

Conclusion
7-Bromo-1H-pyrazolo[3,4-c]pyridine is a valuable heterocyclic building block with significant

potential in medicinal chemistry and materials science. Its synthesis is well-established, and its

chemical structure is primed for diverse functionalization, allowing for the systematic

exploration of chemical space. A thorough understanding of its properties, reactivity, and

handling requirements is paramount for its effective and safe utilization in research and

development endeavors. The strategic application of this scaffold will likely continue to

contribute to the discovery of novel bioactive compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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